1-Bromo-2-methylidenespiro[2.3]hexane
Description
1-Bromo-2-methylidenespiro[2.3]hexane is a strained spirocyclic compound characterized by a fused cyclopropane ring (spiro[2.3]hexane backbone) with a bromine substituent and a methylidene group. Its unique structure imparts significant steric strain and reactivity, making it valuable in synthetic organic chemistry for ring-opening reactions, cross-coupling, and as a precursor to complex architectures. The bromine atom acts as a versatile leaving group, enabling nucleophilic substitutions, while the methylidene group offers sites for further functionalization .
Properties
CAS No. |
55392-87-5 |
|---|---|
Molecular Formula |
C7H9Br |
Molecular Weight |
173.05 g/mol |
IUPAC Name |
1-bromo-2-methylidenespiro[2.3]hexane |
InChI |
InChI=1S/C7H9Br/c1-5-6(8)7(5)3-2-4-7/h6H,1-4H2 |
InChI Key |
VQZWZWXYRVURKA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C12CCC2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-2-methylidenespiro[2.3]hexane typically involves the bromination of 2-methylidenespiro[2.3]hexane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial production methods for 1-Bromo-2-methylidenespiro[2.3]hexane are not well-documented, but they likely involve similar bromination techniques with optimizations for large-scale synthesis. These optimizations may include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-Bromo-2-methylidenespiro[2.3]hexane undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom in 1-Bromo-2-methylidenespiro[2.3]hexane can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. These reactions are typically facilitated by strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
Addition Reactions: The methylene group in 1-Bromo-2-methylidenespiro[2.3]hexane can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaOH may yield 2-methylidenespiro[2.3]hexanol, while elimination with KOH may produce 2-methylidenespiro[2.3]hexene.
Scientific Research Applications
1-Bromo-2-methylidenespiro[2.3]hexane has several applications in scientific research, including:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: Researchers are exploring the potential of 1-Bromo-2-methylidenespiro[2.3]hexane as a building block for the development of new pharmaceuticals. Its spirocyclic framework is of particular interest for designing molecules with enhanced biological activity.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylidenespiro[2.3]hexane in various reactions involves the interaction of its bromine atom and methylene group with different reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton from the methylene group, leading to the formation of a double bond and the release of the bromine atom .
Comparison with Similar Compounds
Structural and Functional Group Variations
The spiro[2.3]hexane core is shared among analogs, but substituents and heteroatoms critically influence properties and applications:
Physical and Spectral Properties
- Molecular Weight and Polarity : Bromine increases molecular weight (e.g., 1-Bromo-2-methylidenespiro[2.3]hexane: ~161.04 g/mol) compared to oxygen or nitrogen analogs (e.g., 1-Oxaspiro[2.3]hexane: 84.12 g/mol) .
- Solubility : Brominated spiro compounds are less polar, favoring organic solvents (e.g., hexane, ether), while nitrogen-containing analogs show partial aqueous solubility .
- Thermal Stability : Strained cyclopropane rings in all analogs lower thermal stability, necessitating low-temperature storage .
Research Findings and Challenges
- 1-Bromo-2-methylidenespiro[2.3]hexane : Demonstrated utility in synthesizing benzoxepins via lithiated intermediates . Challenges include controlling regioselectivity in ring-opening reactions.
- Diazaspiro Analogs : Exhibit promising bioactivity but require optimized synthetic yields (e.g., 1,5-diazaspiro[2.3]hexane synthesis achieves ~40–60% yields) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
